molecular formula C24H18N4O2 B12860320 3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole

3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole

Cat. No.: B12860320
M. Wt: 394.4 g/mol
InChI Key: GBWPEUITHXJMFY-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two oxadiazole rings and two 4-methylphenyl groups, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with an aromatic aldehyde to form a hydrazone intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole is unique due to its dual oxadiazole rings and multiple aromatic groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C24H18N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H18N4O2/c1-15-6-10-17(11-7-15)21-25-23(29-27-21)19-4-3-5-20(14-19)24-26-22(28-30-24)18-12-8-16(2)9-13-18/h3-14H,1-2H3

InChI Key

GBWPEUITHXJMFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)C

Origin of Product

United States

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